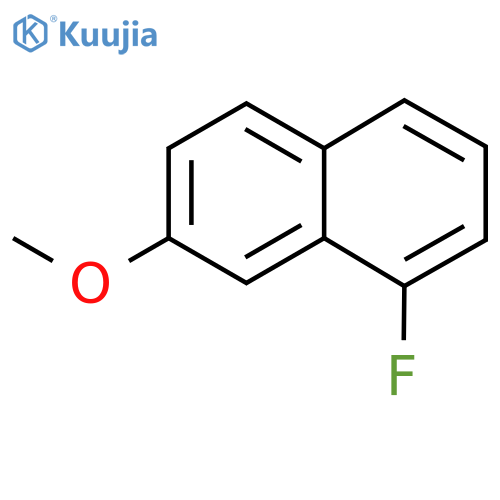

Cas no 13791-03-2 (1-Fluoro-7-methoxynaphthalene)

1-Fluoro-7-methoxynaphthalene 化学的及び物理的性質

名前と識別子

-

- 1-Fluoro-7-methoxynaphthalene

- Naphthalene,1-fluoro-7-methoxy-

- 1-fluoro-7-methoxy-naphthalene

- 8-Fluor-2-methoxy-naphthalin

- Naphthalene, 1-fluoro-7-Methoxy-

- 13791-03-2

- UEDDMVOEGYUUGI-UHFFFAOYSA-N

- A18189

- DTXSID10456872

- CS-0337515

- AKOS006332291

- SCHEMBL5981374

-

- MDL: MFCD09037975

- インチ: 1S/C11H9FO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3

- InChIKey: UEDDMVOEGYUUGI-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC2=CC=C(C=C21)OC

計算された属性

- せいみつぶんしりょう: 176.06400

- どういたいしつりょう: 176.063743068g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.161

- ふってん: 272.303°C at 760 mmHg

- フラッシュポイント: 102.473°C

- 屈折率: 1.584

- PSA: 9.23000

- LogP: 2.98750

1-Fluoro-7-methoxynaphthalene セキュリティ情報

1-Fluoro-7-methoxynaphthalene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-Fluoro-7-methoxynaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM140539-5g |

1-Fluoro-7-methoxynaphthalene |

13791-03-2 | 95% | 5g |

$1539 | 2021-08-05 | |

| Alichem | A219001123-1g |

1-Fluoro-7-methoxynaphthalene |

13791-03-2 | 98% | 1g |

1,819.80 USD | 2021-06-15 | |

| eNovation Chemicals LLC | Y1111038-1g |

1-Fluoro-7-methoxynaphthalene |

13791-03-2 | 95% | 1g |

$590 | 2025-02-22 | |

| Chemenu | CM140539-1g |

1-Fluoro-7-methoxynaphthalene |

13791-03-2 | 95% | 1g |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | D545243-1g |

1-Fluoro-7-methoxynaphthalene |

13791-03-2 | 95% | 1g |

$595 | 2024-06-05 | |

| Alichem | A219001123-500mg |

1-Fluoro-7-methoxynaphthalene |

13791-03-2 | 98% | 500mg |

940.80 USD | 2021-06-15 | |

| Chemenu | CM140539-1g |

1-Fluoro-7-methoxynaphthalene |

13791-03-2 | 95% | 1g |

$439 | 2021-08-05 | |

| Chemenu | CM140539-5g |

1-Fluoro-7-methoxynaphthalene |

13791-03-2 | 95% | 5g |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | Y1111038-1g |

1-Fluoro-7-methoxynaphthalene |

13791-03-2 | 95% | 1g |

$590 | 2024-06-05 | |

| Crysdot LLC | CD12147298-5g |

1-Fluoro-7-methoxynaphthalene |

13791-03-2 | 95+% | 5g |

$1632 | 2024-07-23 |

1-Fluoro-7-methoxynaphthalene 関連文献

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

1-Fluoro-7-methoxynaphthaleneに関する追加情報

Introduction to 1-Fluoro-7-methoxynaphthalene (CAS No. 13791-03-2)

1-Fluoro-7-methoxynaphthalene, identified by its Chemical Abstracts Service (CAS) number 13791-03-2, is a fluorinated naphthalene derivative that has garnered significant attention in the field of pharmaceutical and organic chemistry due to its versatile structural properties and potential applications. This compound belongs to the class of heterocyclic aromatic molecules, which are widely studied for their role in medicinal chemistry and material science. The presence of both a fluoro substituent and a methoxy group on the naphthalene core imparts unique electronic and steric characteristics, making it a valuable intermediate in the synthesis of more complex molecules.

The fluorine atom at the 1-position of the naphthalene ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. This property is particularly relevant in the development of bioactive compounds where fluorine substitution can improve pharmacokinetic profiles. In contrast, the methoxy group at the 7-position introduces polarity and can influence both the solubility and reactivity of the compound. Together, these substituents make 1-Fluoro-7-methoxynaphthalene a promising candidate for further functionalization in synthetic pathways.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug development. For instance, studies have demonstrated that fluorine atoms can modulate enzyme binding affinities and metabolic resistance, making such compounds attractive for antiviral, anticancer, and anti-inflammatory therapies. The naphthalene scaffold, known for its stability and ability to engage in π-stacking interactions, is frequently incorporated into drug molecules to enhance binding affinity and selectivity. The specific arrangement of substituents on this scaffold can fine-tune these interactions, leading to more effective therapeutic agents.

In the context of organic synthesis, 1-Fluoro-7-methoxynaphthalene serves as a versatile building block for constructing more complex structures. Its reactivity allows for further modifications through various chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and cyclizations. These reactions are fundamental in the synthesis of natural products analogs and novel pharmacophores. For example, researchers have utilized this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases like diabetes and obesity. The ability to introduce diverse functional groups while maintaining the integrity of the naphthalene core makes 1-Fluoro-7-methoxynaphthalene an indispensable tool in synthetic laboratories.

The pharmaceutical industry has also explored derivatives of 1-Fluoro-7-methoxynaphthalene for their potential as intermediates in producing active pharmaceutical ingredients (APIs). By leveraging computational chemistry and high-throughput screening techniques, scientists have identified lead compounds with improved efficacy and reduced side effects. One notable area of research involves using this compound as a precursor for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The structural features of 1-Fluoro-7-methoxynaphthalene allow it to interact with specific pockets on target proteins, thereby modulating their activity.

Material science applications of 1-Fluoro-7-methoxynaphthalene are equally compelling. Fluorinated aromatic compounds are known for their thermal stability and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and other advanced materials. The incorporation of fluorine atoms can enhance charge transport properties and energy levels, leading to more efficient electronic devices. Additionally, researchers have investigated its potential as a dopant or ligand in catalytic systems, where its unique electronic structure can influence reaction outcomes.

The synthesis of 1-Fluoro-7-methoxynaphthalene itself is an intriguing process that exemplifies modern organic chemistry techniques. Traditional methods often involve multi-step sequences starting from readily available precursors like fluorene or naphthalene derivatives. Advances in catalytic systems have enabled more efficient routes, including transition-metal-catalyzed cross-coupling reactions that streamline the introduction of both fluoro and methoxy groups onto the naphthalene core. These improvements not only reduce synthetic costs but also minimize waste generation, aligning with green chemistry principles.

In conclusion,1-Fluoro-7-methoxynaphthalene (CAS No. 13791-03-2) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable intermediate for drug discovery, material science, and industrial applications. As research continues to uncover new synthetic methodologies and biological functions,1-Fluoro-7-methoxynaphthalene is poised to remain at the forefront of scientific innovation.

13791-03-2 (1-Fluoro-7-methoxynaphthalene) 関連製品

- 459-60-9(1-fluoro-4-methoxybenzene)

- 76238-21-6(2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile)

- 2138424-99-2(8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)

- 872848-71-0(2-{3-(benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide)

- 2198585-33-8(methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride)

- 1878944-06-9(2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride)

- 1869422-27-4(2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide)

- 1361750-14-2(Methyl 5-amino-2-(3,5-dichlorophenyl)isonicotinate)

- 80234-65-7(8(S),15(S)-DiHETE (Z, E, Z, E))

- 2260932-13-4(imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone)